epi-Avermectin B1a

Description

Overview of the Avermectin (B7782182) Family of Macrocyclic Lactones

The avermectins are a class of compounds produced by the soil microorganism Streptomyces avermitilis. nih.gov They are characterized by a complex 16-membered macrocyclic lactone ring structure. mdpi.com The family consists of eight major natural compounds, designated as A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b. toku-e.com Avermectin B1, a mixture of B1a and B1b, is particularly noteworthy for its use as the pesticide abamectin (B1664291). wikipedia.org These compounds are highly lipophilic and exhibit potent anthelmintic and insecticidal properties, making them valuable in both veterinary medicine and agriculture. mdpi.comontosight.ai Their mechanism of action primarily involves blocking the transmission of electrical activity in invertebrate nerve and muscle cells by enhancing the effects of glutamate (B1630785) at glutamate-gated chloride channels, which leads to paralysis and death of the parasite. wikipedia.orgontosight.ai

Historical Perspective of Avermectin Research and Discovery

The journey of avermectin discovery began in 1978 when Satoshi Ōmura at the Kitasato Institute in Japan isolated the novel actinomycete, Streptomyces avermitilis, from a soil sample. wikipedia.orgnih.gov This bacterium was then sent to Merck Sharp and Dohme Research Laboratories for further investigation. wikipedia.org There, in 1975, William C. Campbell and his team discovered that fermentations of this microorganism produced a substance with potent anthelmintic activity. nih.gov This led to the isolation and characterization of the family of closely related compounds known as avermectins. wikipedia.org

The initial focus of avermectin research was on its applications in veterinary science and animal husbandry, leading to its commercial introduction in 1981 for controlling parasites in livestock. nih.govdrgoodbinder.com Subsequently, its potential in human medicine was explored, leading to the development of ivermectin, a derivative of avermectin. wikipedia.org The profound impact of this discovery on global health was recognized in 2015 when the Nobel Prize in Physiology or Medicine was jointly awarded to William C. Campbell and Satoshi Ōmura for their work on avermectin. nobelprize.org

Significance of Stereochemistry and Epimerization in Macrocyclic Lactone Chemistry

Stereochemistry plays a crucial role in the biological activity of macrocyclic lactones like the avermectins. The specific three-dimensional arrangement of atoms within these complex molecules is critical for their interaction with biological targets. researchgate.net

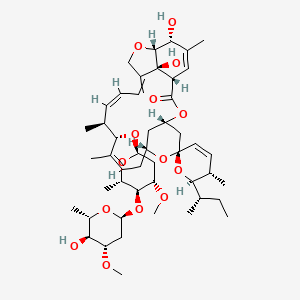

Epimerization, the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters, is a key chemical transformation in this field. bris.ac.uk In the context of avermectins, epimerization can significantly alter the compound's efficacy. For instance, epi-Avermectin B1a is formed through epimerization at the C2 position of Avermectin B1a. toku-e.com This change in stereochemistry results in a compound that is significantly less active as a nematocide, demonstrating a roughly 100-fold decrease in biological activity compared to the parent Avermectin B1a. toku-e.comamerigoscientific.com The study of epimerization is vital for understanding structure-activity relationships and for the synthesis of novel, potentially more potent or safer, avermectin analogs. nih.gov

Academic Research Trends in Avermectin Analogues and Derivatives

Academic and industrial research continues to explore the vast chemical space of avermectin analogues and derivatives. The goal of this research is multifaceted, aiming to:

Enhance biological activity and spectrum. researchgate.net

Improve physicochemical properties and bioavailability. researchgate.net

Overcome emerging drug resistance in parasites. researchgate.netnih.gov

Reduce toxicity to non-target organisms and the environment. researchgate.netmdpi.com

Thousands of avermectin derivatives have been synthesized and studied. researchgate.net Modifications are often made at various reactive sites on the avermectin molecule, including the carbon-carbon double bonds, hydroxyl groups, and the oleandrose (B1235672) disaccharide moiety. researchgate.net For example, the synthesis of 13-epi-avermectins has been shown to produce analogs that retain the full potency of the natural products but with a substantially increased margin of safety. nih.gov Research into the synthesis of novel 4''-alkylidene avermectin derivatives has also yielded compounds with potent growth inhibitory activity against various organisms. researchgate.net These ongoing efforts highlight the continued importance of avermectins as a scaffold for the development of new and improved antiparasitic agents. researchgate.netacs.org

Detailed Research Findings on this compound

This compound is a specific epimer of Avermectin B1a, formed by a base-catalyzed isomerization at the 2-position. toku-e.com This structural change has a profound impact on its biological and chemical properties.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C48H72O14 | toku-e.com |

| Molecular Weight | 873.1 g/mol | toku-e.com |

| Appearance | White solid | toku-e.com |

| Purity | >95% by HPLC | toku-e.com |

| Solubility | Soluble in ethanol (B145695), methanol (B129727), DMF, and DMSO | toku-e.com |

| Storage Conditions | -20°C | toku-e.com |

Formation and Degradation

This compound is an intermediate in the degradation of Avermectin B1a. It is formed under basic conditions and can further rearrange irreversibly to the isomeric alkene analog, Δ-2-Avermectin B1a. toku-e.com It is also considered an environmental degradation product. toku-e.com

Biological Activity

The epimerization at the C2 position significantly reduces the biological activity of this compound. It is considered very weakly active as a nematocide, with approximately a 100-fold loss of activity compared to its parent compound, Avermectin B1a. toku-e.com

Structure

2D Structure

Properties

IUPAC Name |

(1'S,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZXIRBKKLTSOM-PKFJMREDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Biosynthetic Pathways of Avermectins Leading to Epi Avermectin B1a Context

Microbial Production Systems of Avermectins

The industrial-scale production of avermectins is a cornerstone of the animal health and agricultural industries. frontiersin.org This is achieved through carefully controlled fermentation processes, harnessing the natural capabilities of Streptomyces avermitilis.

Streptomyces avermitilis as the Primary Producer Organism

Streptomyces avermitilis, a Gram-positive, filamentous bacterium isolated from a soil sample in Japan, is the principal organism responsible for producing the family of eight related avermectin (B7782182) compounds (A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b). mdpi.comfrontiersin.org These compounds, including the highly active Avermectin B1a, are potent anthelmintic and insecticidal agents. frontiersin.org The wild-type strains of S. avermitilis naturally produce low levels of avermectins, which has spurred extensive research into strain improvement and fermentation optimization to meet commercial demands. researchgate.net

Fermentation Strategies for Avermectin Production

The production of avermectins is typically carried out through submerged fermentation (SmF), a process where S. avermitilis is grown in a liquid nutrient medium. innovareacademics.in However, solid-state fermentation (SSF) has also been explored as a potentially more cost-effective alternative. innovareacademics.inresearchgate.net Key to maximizing yield is the optimization of fermentation parameters, including the composition of the growth medium, temperature, pH, and incubation time. brieflands.com

Nutritional requirements, particularly carbon and nitrogen sources, are critical for the production of these secondary metabolites. brieflands.com While glucose can be utilized, starch has been identified as a superior carbon source for avermectin production. brieflands.com Yeast extract is a commonly used nitrogen source that supports robust mycelial growth. brieflands.com Fermentation is a time-intensive process, often requiring an incubation period of 12 to 18 days to achieve optimal yields. mdpi.com Strategies such as precursor feeding, for instance with cyclohexanecarboxylic acid (CHC) for the production of the derivative doramectin, and the development of CHC-tolerant strains have been employed to enhance production. mdpi.com

| Fermentation Parameter | Typical Optimized Condition |

| Method | Submerged Fermentation (SmF) |

| Primary Carbon Source | Starch |

| Primary Nitrogen Source | Yeast Extract |

| Temperature | ~28-31°C researchgate.netbrieflands.com |

| pH | ~7.0 brieflands.com |

| Incubation Period | 10-15 days researchgate.netbrieflands.com |

Genetic and Enzymatic Foundations of Avermectin Biosynthesis

The synthesis of the complex avermectin structure is governed by a large and intricate set of genes and the enzymes they encode. This biosynthetic machinery is responsible for the stepwise assembly of the polyketide backbone, its subsequent modifications, and the attachment of sugar moieties.

Identification and Characterization of Biosynthetic Gene Clusters (ave gene cluster)

The entire genetic blueprint for avermectin biosynthesis is located in a single, large gene cluster, referred to as the ave gene cluster, which spans approximately 82 kilobases (kb) of the S. avermitilis chromosome. frontiersin.orgnih.gov This cluster contains all the necessary genes for the four main stages of avermectin production: 1) synthesis of the avermectin aglycone by polyketide synthases, 2) modification of the aglycone, 3) synthesis of the modified sugar, and 4) glycosylation of the modified aglycone. wikipedia.org The ave gene cluster contains 18 open reading frames (ORFs) that encode the various enzymes required for this complex process. nih.gov A key regulatory gene within this cluster, aveR, encodes a LAL family activator that is essential for the expression of the other ave biosynthetic genes. frontiersin.org

Polyketide Synthase (PKS) Modules in Avermectin Aglycone Synthesis

The core of the avermectin molecule, the aglycone, is assembled by a type I polyketide synthase (PKS) system. mdpi.com This system is comprised of four large, multifunctional proteins (AVES 1, AVES 2, AVES 3, and AVES 4) encoded by the aveA genes. nih.govwikipedia.org These proteins are organized into 12 modules, with each module responsible for one round of polyketide chain elongation. nih.gov

The synthesis begins with a starter unit, which is either isobutyryl-CoA (derived from valine) or 2-methylbutyryl-CoA (derived from isoleucine). wikipedia.orgmdpi.com The choice of starter unit determines whether the final product will be an "a" series (from 2-methylbutyryl-CoA) or a "b" series (from isobutyryl-CoA) avermectin. wikipedia.org This initial unit is then extended by the sequential addition of seven acetate (B1210297) units (from malonyl-CoA) and five propionate (B1217596) units (from methylmalonyl-CoA). wikipedia.orgmdpi.com The PKS modules guide this assembly, and after 12 condensation cycles, the initial polyketide chain is released. oup.com

Following the initial assembly, the aglycone undergoes a series of modifications catalyzed by other enzymes encoded within the ave cluster. For instance, the enzyme AveE, a cytochrome P450 monooxygenase, is responsible for the formation of the furan (B31954) ring, and AveF, a ketoreductase, reduces a keto group at the C5 position. wikipedia.org

| PKS Protein | Number of Modules | Function |

| AVES 1 | 2 (plus loading domain) | Initiates and performs the first two elongation steps of the polyketide chain. mdpi.com |

| AVES 2 | 4 | Catalyzes the next four rounds of chain elongation. mdpi.com |

| AVES 3 | 3 | Responsible for three subsequent elongation steps. mdpi.com |

| AVES 4 | 3 | Completes the final three elongation steps and releases the initial aglycone. wikipedia.orgmdpi.com |

Glycosylation Enzymes and Sugar Moiety Biosynthesis

The final stage in the biosynthesis of avermectins is the attachment of a disaccharide sugar moiety, which is crucial for their biological activity. pnas.org The sugar involved is L-oleandrose. The biosynthesis of this deoxysugar and its attachment to the aglycone are governed by a set of genes located downstream of the PKS genes in the ave cluster. nih.govwikipedia.org

Specifically, the genes aveBII through aveBVIII are responsible for the synthesis of the activated sugar donor, dTDP-L-oleandrose. wikipedia.org The enzyme AveBI, a glycosyltransferase, then catalyzes the transfer of the L-oleandrose unit to the C13 position of the avermectin aglycone. wikipedia.org This is followed by the attachment of a second oleandrose (B1235672) unit to the first, forming the characteristic disaccharide. The process of glycosylation can be influenced by other enzymes, and microbial conversion using other organisms has also been shown to glycosylate avermectins at different positions. nih.gov

Post-Polyketide Modification Enzymes

The biosynthesis of avermectins does not conclude with the creation of the initial polyketide backbone. A series of crucial post-polyketide modifications are required to transform the nascent aglycone into the final, biologically active avermectin molecules. nih.govmdpi.compnas.org These modifications are catalyzed by a suite of dedicated enzymes encoded within the avermectin biosynthetic gene cluster. wikipedia.orgnih.gov

After the polyketide chain is assembled by the avermectin polyketide synthase (PKS) and released via cyclization, the resulting aglycon undergoes several enzymatic alterations. nih.govpnas.org A key step is the formation of a furan ring, a reaction catalyzed by the cytochrome P450 monooxygenase, AveE, which facilitates the cyclization between C6 and C8. wikipedia.org Following this, the keto group at the C5 position is reduced to a hydroxyl group by AveF, an NAD(P)H-dependent ketoreductase. wikipedia.org The AveD enzyme, a SAM-dependent C5-O-methyltransferase, is responsible for the methylation of this C5 hydroxyl group. wikipedia.org

Furthermore, the AveC protein plays a critical, though not fully understood, role in influencing the dehydratase activity within module two of the PKS, which affects the C22-C23 position and contributes to the structural diversity of the final products. wikipedia.org The terminal steps in the biosynthesis involve the glycosylation of the modified aglycon. nih.govpnas.org Genes located to the right of the main PKS genes direct the synthesis of the deoxysugar L-oleandrose and its subsequent attachment as a disaccharide to the C13 position of the aglycone, yielding the final avermectin compounds. nih.govpnas.orgnih.gov

| Enzyme | Function | Gene | Reference |

|---|---|---|---|

| Cytochrome P450 Monooxygenase | Catalyzes furan ring formation (C6-C8a) | aveE | wikipedia.orgnih.gov |

| Ketoreductase | Reduces the C5 keto group to a hydroxyl group | aveF | wikipedia.org |

| C5-O-methyltransferase | Methylates the C5 hydroxyl group | aveD | wikipedia.org |

| Dehydratase Activity Modulator | Influences dehydration at C22-C23 | aveC | wikipedia.org |

| Glycosyltransferases | Attach oleandrose disaccharide to the C13 position of the aglycon | Multiple genes | nih.govpnas.org |

Strain Engineering and Metabolic Pathway Modulation for Avermectin Production Enhancement and Diversification

The wild-type strain of Streptomyces avermitilis produces only low levels of avermectins. nih.gov To meet commercial demand, extensive research has focused on enhancing production yields through strain engineering and metabolic pathway modulation. These efforts leverage a deep understanding of the avermectin biosynthetic and regulatory pathways to rationally design and genetically modify the producing organism for overproduction. nih.gov

Genetic Manipulation of Streptomyces avermitilis for Enhanced Production

A primary strategy for increasing avermectin yield is the genetic manipulation of regulatory genes that control the expression of the entire biosynthetic cluster. pnas.org By targeting key transcriptional regulators, the metabolic flux towards avermectin synthesis can be significantly amplified.

Several crucial regulatory genes have been identified and engineered:

aveR : This gene encodes a pathway-specific positive activator. asm.org Its overexpression leads to increased transcription of the avermectin biosynthetic genes and, consequently, higher production levels. pnas.orgasm.org

hrdB : This gene encodes the principal sigma factor, σhrdB, which is essential for the transcription of many genes, including the activator aveR. nih.govpnas.org Engineering the hrdB gene in an industrial strain through error-prone PCR and subsequent screening yielded a mutant that produced 6.38 g/L of avermectin B1a, a more than 50% improvement over the parent strain. pnas.org

aveT : Identified as a TetR-family transcriptional regulator, AveT activates avermectin production. asm.orgnih.gov This activation is indirect, occurring through its influence on the transcription of the primary activator, aveR. asm.orgnih.gov

aveM : This gene, which encodes a putative transmembrane efflux protein, is negatively regulated by AveT and has a negative impact on avermectin production. nih.gov Deleting aveM in both wild-type and industrial strains has been shown to increase avermectin yields. asm.orgnih.gov

sav_4189 : This gene encodes a MarR-family regulator that positively influences avermectin biosynthesis. Overexpressing sav_4189 in both wild-type and industrial strains resulted in a significant increase in avermectin production. frontiersin.org

pteF : Crosstalk between different secondary metabolite pathways is common. The pteF gene is a regulator within the competing filipin (B1216100) biosynthetic cluster. Deleting pteF was found to enhance avermectin production by 55.49%, likely by reducing competition for shared precursors and redirecting metabolic resources. nih.gov

| Gene Target | Function/Type | Manipulation Strategy | Effect on Avermectin Production | Reference |

|---|---|---|---|---|

| aveR | Pathway-specific positive regulator | Overexpression | Increased production | pnas.orgasm.org |

| hrdB | Principal sigma factor (regulates aveR) | Error-prone PCR and screening | >50% yield improvement (6.38 g/L B1a) | pnas.org |

| aveT | TetR-family transcriptional activator | Overexpression | Increased production | asm.orgnih.gov |

| aveM | Putative MFS efflux protein (negative effect) | Deletion | Increased production | nih.gov |

| sav_4189 | MarR-family transcriptional activator | Overexpression | Significantly increased production | frontiersin.org |

| pteF | Regulator in competing filipin pathway | Deletion | 55.49% titer improvement | nih.gov |

Precursor Supply Gene Engineering

The synthesis of the complex avermectin molecule is highly dependent on a steady supply of specific building blocks derived from primary metabolism. nih.govnih.gov The biosynthesis of avermectin B1a requires 2-methylbutyryl-CoA as a starter unit, along with malonyl-CoA and methylmalonyl-CoA as extender units. mdpi.comnih.govnih.gov A key strategy for enhancing production is to engineer the metabolic pathways responsible for generating these essential precursors. nih.govresearchgate.net

Several successful approaches have been developed:

Enhancing Starter Unit Supply : To increase the availability of the 2-methylbutyryl-CoA (MBCoA) starter unit required for "a" component avermectins, researchers have heterologously expressed a newly designed meilingmycin polyketide synthase (PKS), which boosted the supply of this specific precursor. nih.gov

Boosting Extender Unit Pools : The supply of acyl-CoA extender units can be increased by overexpressing genes from the native β-oxidation pathway, such as fadD and fadAB. researchgate.net This strategy has proven effective in increasing the titer of Avermectin B1a. researchgate.net

Redirecting Metabolic Flux : S. avermitilis possesses numerous other polyketide biosynthetic gene clusters that compete for the same pool of precursors (malonyl-CoA and methylmalonyl-CoA). nih.govmdpi.com Deleting these competing PKS gene clusters is an effective strategy to channel these building blocks towards avermectin synthesis, thereby improving the final yield. mdpi.com

Combined Engineering : A powerful approach involves combining multiple precursor supply strategies. In one study, engineering the MBCoA starter unit supply was combined with enhancing the extender unit pools in a high-yield industrial strain (A229), leading to an Avermectin B1a titer of 8836.4 μg/mL, a 37.8% increase over the parent industrial strain. nih.gov

| Precursor Type | Required Compound(s) | Engineering Strategy | Specific Genes/Pathways Engineered | Reference |

|---|---|---|---|---|

| Starter Unit ("a" components) | 2-methylbutyryl-CoA (MBCoA) | Heterologous expression of engineered PKS | Meilingmycin PKS | nih.govnih.gov |

| Extender Units | Malonyl-CoA, Methylmalonyl-CoA | Overexpression of native genes | β-oxidation pathway genes (fadD, fadAB) | researchgate.net |

| Extender Units | Malonyl-CoA, Methylmalonyl-CoA | Elimination of competing pathways | Deletion of other PKS gene clusters | mdpi.com |

| All Precursors | MBCoA, Malonyl-CoA, etc. | Combined starter and extender unit engineering | Meilingmycin PKS + other precursor genes | nih.gov |

Combinatorial Biosynthesis Approaches for Novel Analogues

Combinatorial biosynthesis provides a powerful platform for generating novel avermectin analogues with potentially improved properties. nih.govscispace.com This technique involves the rational swapping of genes, domains, or entire modules within the PKS assembly line, or combining elements from different biosynthetic pathways to create hybrid molecules. scispace.comscienceopen.com

Notable successes in producing novel avermectins include:

Engineered Ivermectin Biosynthesis : Ivermectin, a derivative distinguished by a saturated bond at the C22-C23 position, was produced directly through genetic engineering. nih.gov This was achieved by replacing the native dehydratase (DH) and ketoreductase (KR) domains in module 2 of the avermectin PKS with a DH-enoylreductase (ER)-KR domain set from the meilingmycin biosynthetic pathway. nih.gov This modification in a high-producing S. avermitilis strain resulted in the effective production of Ivermectin B1a at titers of 1.25 g/L. nih.gov

Generation of Milbemycin Analogues : Milbemycins share structural similarity with avermectins but have different substitution patterns. By replacing key components of the avermectin PKS (AveA1 and AveA3) with their counterparts from the milbemycin PKS in an avermectin-overproducing strain, researchers successfully engineered the production of various milbemycins, including A3, A4, and D. scienceopen.com

Novel Ivermectin Derivatives : Further engineering of an ivermectin-producing strain by replacing its avermectin PKS loading module (encoded by aveLAT-ACP) with the loading module from the milbemycin PKS led to the creation of two new derivatives: 25-ethyl and 25-methyl ivermectin. scispace.com A mixture of these new compounds exhibited a 4.6-fold increase in insecticidal activity against Caenorhabditis elegans compared to commercial ivermectin. scispace.com

| Original Host/Pathway | Genetic Modification (Domain/Module Swap) | Resulting Novel Compound(s) | Reference |

|---|---|---|---|

| Avermectin-producing S. avermitilis | Replaced aveDH2-KR2 with meiDH2-ER2-KR2 | Ivermectin B1a | nih.gov |

| Avermectin-producing S. avermitilis | Replaced AveA1/AveA3 with MilA1/MilA3 from milbemycin PKS | Milbemycins A3, A4, D, B2, B3, G | scienceopen.com |

| Ivermectin-producing S. avermitilis | Replaced aveLAT-ACP with milLAT-ACP from milbemycin PKS | 25-ethyl ivermectin, 25-methyl ivermectin | scispace.com |

| Avermectin-producing S. avermitilis | Rational engineering of the biosynthetic pathway | Doramectin | jst.go.jp |

Chemical Synthesis and Derivatization of Avermectin Analogues Relevant to Epi Avermectin B1a

Total Synthesis Approaches to Avermectins

The total synthesis of avermectins, including the notable Avermectin (B7782182) B1a, has been a significant achievement in natural product synthesis, with several research groups contributing to the field. acs.orgresearchgate.net These syntheses are marked by their intricate strategies to construct the complex polycyclic framework and control the numerous stereocenters. acs.orgresearchgate.netresearchgate.net

Key Synthetic Intermediates and Methodologies

The total synthesis of avermectins is a convergent process, typically involving the synthesis of several key fragments that are later coupled to form the macrocyclic structure. The primary fragments often include the northern hexahydrobenzofuran portion and the southern spiroacetal-containing segment. researchgate.net

A variety of synthetic methodologies have been employed in the construction of these intermediates. Aldol (B89426) reactions have proven to be a powerful tool for stereoselectively forming carbon-carbon bonds and setting key stereocenters. acs.org For instance, a stereodivergent approach utilizing "super silyl" directed aldol reactions has been developed, allowing for the controlled synthesis of multiple stereoisomers of the spiroketal fragment. acs.org Other significant reactions include Diels-Alder cycloadditions for the construction of the cyclohexene (B86901) ring within the hexahydrobenzofuran moiety and various olefination reactions to install the E,E-diene system. cam.ac.uk

The synthesis of the spiroketal fragment often involves the coupling of a lithiated alkyne with a protected lactone intermediate. soton.ac.uk The resulting intermediate can then be cyclized to form the spiroketal system. The hexahydrobenzofuran subunit has been synthesized using strategies such as aldol condensations and intramolecular cyclizations. dntb.gov.ua

A notable strategy in the total synthesis of Avermectin B1a involved the protection of a hydroxy aldehyde as a trityl oxetane (B1205548) acetal. This protecting group strategy was crucial for the stability of the hexahydrobenzofuran segment throughout the synthetic sequence. researchgate.net

Table 1: Key Reactions in Avermectin Synthesis

| Reaction Type | Purpose | Reference |

|---|---|---|

| Aldol Reaction | Stereoselective C-C bond formation | acs.org |

| Diels-Alder Reaction | Construction of cyclohexene ring | cam.ac.uk |

| Spiroketalization | Formation of the spiroketal moiety | soton.ac.uk |

Stereocontrol Strategies in Macrocyclic Lactone Synthesis

The control of stereochemistry is paramount in the synthesis of avermectins due to the presence of multiple chiral centers. Strategies for achieving high stereoselectivity are a central theme in all total synthesis approaches.

Chiral pool synthesis, starting from enantiomerically pure natural products, has been a common approach to control stereochemistry. For example, optically active 5-hydroxy-3-oxoesters have been prepared through enantioselective reactions. dntb.gov.ua Substrate-controlled reactions, where the existing stereocenters in a molecule direct the stereochemical outcome of a subsequent reaction, are also extensively used. An example is the C7-hydroxyl-directed reduction with sodium triacetoxyborohydride. cam.ac.uk

Reagent-controlled stereoselection, using chiral reagents or catalysts, is another critical strategy. The use of chiral Schiff base-titanium alkoxide complexes to promote enantioselective reactions is one such example. dntb.gov.ua In the context of macrolactonization, methods like the Yamaguchi macrolactonization have been employed to achieve efficient and stereoselective ring closure. dntb.gov.uanih.gov

A significant challenge in avermectin synthesis is controlling the stereocenter at the C2 position, which is prone to epimerization. researchgate.net Strategies to mitigate this include careful selection of reaction conditions and protecting groups.

Stereoselective Synthesis of epi-Avermectin Analogues

The synthesis of epi-avermectin analogues, particularly at the C2 and C4" positions, has been an area of interest for exploring structure-activity relationships.

Epimerization-Focused Synthetic Routes

The epimerization at the C2 position of avermectins has been a subject of study. It has been shown that Δ²-4(R)-avermectin B1a can be converted to avermectin B1a through a two-step process involving deconjugation to form 2-epi-avermectin B1a, followed by partial epimerization. researchgate.net This process highlights the lability of the C2 stereocenter under certain conditions. The formation of 2-epi-Ivermectin B1a occurs through the epimerization of ivermectin. vulcanchem.com

A method for converting avermectin B1 to 19-epi-avermectin B1 has also been reported. acs.org Furthermore, the synthesis of 19-epi-Avermectin A1a from Avermectin B1a has been achieved. hanessiangroup.comacs.org

Regioselective and Diastereoselective Transformations

The synthesis of 4"-epi-avermectin analogues has been achieved through regioselective and diastereoselective transformations of the oleandrose (B1235672) sugar moiety. A key strategy involves the glycosidation of an avermectin B1 monosaccharide with a thiophenyl 4"-epi-[N-AOC]methylamino oleandrose derivative. google.com This coupling reaction proceeds with high stereocontrol, leading exclusively to the α-anomer due to the advantageous axial configuration of the 4"-methylamino group. google.com

Diastereoselective Ugi reactions have been utilized to synthesize (4''S)-4''-deoxy-4''-trifluoroacetylamino-4''-alkylcarbamoyl derivatives of avermectin B1. researchgate.net In this approach, a phenylsulfinimine moiety at the C4" position acts as an activating group to direct the stereochemical outcome of the reaction. researchgate.net

Synthetic Modifications and Derivatization Strategies for Avermectin Macrocyclic Lactones

The chemical modification of the avermectin macrocycle has been extensively explored to generate derivatives with improved properties. researchgate.net The avermectin molecule possesses several reactive sites, including multiple hydroxyl groups and carbon-carbon double bonds, which serve as handles for derivatization. researchgate.net

The hydroxyl groups at C5, C4", and C7 exhibit different reactivities, allowing for selective modifications. The C5-hydroxyl is generally more reactive than the C4"-hydroxyl, while the C7-hydroxyl is the least reactive due to steric hindrance. researchgate.net This reactivity difference enables regioselective acylation and other modifications. For instance, the selective protection of the hydroxyl groups is a key step in the synthesis of emamectin (B195283) benzoate (B1203000) from abamectin (B1664291), where the 4"-hydroxyl group is oxidized to a 4"-oxo intermediate. nih.gov

Derivatization of the oleandrose sugar has led to a wide range of analogues. The synthesis of 4''-N-substituted derivatives, such as sulfonylamidines, sulfonylureas, and sulfonylamines, has been reported to yield compounds with high biological activity. researchgate.net

The development of quantitative structure-activity relationship (QSAR) models has provided insights into how molecular shape, size, and electronic distribution of substituents on the avermectin scaffold influence their insecticidal potency, guiding further derivatization efforts. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| epi-Avermectin B1a | |

| Avermectin A1a | |

| Avermectin B1a | researchgate.net |

| Avermectin B1b | researchgate.net |

| Abamectin | researchgate.net |

| Doramectin | researchgate.net |

| Emamectin benzoate | nih.gov |

| Eprinomectin | researchgate.net |

| Ivermectin | researchgate.net |

| Milbemycin | researchgate.net |

| Selamectin | nih.gov |

| 2-epi-Avermectin B1a | researchgate.net |

| 2-epi-Ivermectin B1a | vulcanchem.com |

| 19-epi-Avermectin B1 | acs.org |

| 19-epi-Avermectin A1a | hanessiangroup.com |

| 4"-oxo-avermectin | nih.gov |

| Δ²-4(R)-avermectin B1a | researchgate.net |

| (4''S)-4''-deoxy-4''-trifluoroacetylamino-4''-alkylcarbamoyl derivatives of avermectin B1 | researchgate.net |

| 4''-epi-[N-AOC]methylamino oleandrose | google.com |

| 4''-N-substituted sulfonylamidines | researchgate.net |

| 4''-N-substituted sulfonylureas | researchgate.net |

Introduction of Novel Side-Chains and Functional Groups

The introduction of novel side-chains and functional groups onto the avermectin framework is a key strategy for generating new analogues. A significant focus of this research has been the modification of the C-25 position, which is known to influence the biological activity of these compounds.

One powerful technique for achieving this is mutational biosynthesis . This approach utilizes mutant strains of the avermectin-producing organism, Streptomyces avermitilis, which are deficient in the biosynthesis of the natural side-chain precursors. For instance, a mutant strain of S. avermitilis that cannot produce isobutyric and S-2-methylbutyric acids, the precursors for the natural C-25 substituents, can be fed with a variety of carboxylic acids or their biosynthetic precursors. scirp.orgmdpi.com This results in the incorporation of novel substituents at the C-25 position, leading to the production of a diverse range of new avermectin analogues. scirp.orgmdpi.com This method has been successfully employed to generate avermectins with a wide array of C-25 side chains, which have demonstrated broad-spectrum antiparasitic activity. scirp.orgmdpi.com

Another approach involves the replacement of entire gene cassettes in the avermectin biosynthetic pathway. For example, the aveA1 gene, which is responsible for determining the C-25 substituent in avermectin biosynthesis, can be replaced with the corresponding milA1 gene from the milbemycin biosynthetic pathway of Streptomyces hygroscopicus. mdpi.com This genetic engineering strategy has led to the production of novel avermectins with methyl and ethyl groups at the C-25 position, characteristic of milbemycins. mdpi.com

Beyond biosynthetic methods, chemical synthesis has also been employed to introduce novel functionalities. For example, novel C-24 and C-25 substituted avermectin derivatives have been prepared by the chemical cleavage of the C-17-21-25-dioxaspirane substructure of suitably protected avermectin compounds. if-pan.krakow.pl This allows for the introduction of a variety of substituents, including hydrogen, alkyl, and alkenyl groups, at these positions. if-pan.krakow.pl

The following table summarizes examples of novel side-chain modifications in avermectin analogues:

Table 1: Examples of Novel Side-Chain Modifications in Avermectin Analogues

| Modification Site | Method | Novel Substituent(s) | Resulting Analogue(s) | Reference(s) |

|---|---|---|---|---|

| C-25 | Mutational Biosynthesis | Various carboxylic acids | Novel avermectins with diverse C-25 side chains | scirp.orgmdpi.com |

| C-25 | Gene Replacement (milA1) | Methyl, Ethyl | 25-methyl- and 25-ethyl-avermectins | mdpi.com |

| C-24, C-25 | Chemical Synthesis | Hydrogen, Alkyl, Alkenyl | C-24 and C-25 substituted avermectin derivatives | if-pan.krakow.pl |

| C-25 | Rational Engineering | Cyclohexanecarboxylic acid | Doramectin | mdpi.com |

Glycosylation-Based Derivatization

Glycosylation is a critical derivatization strategy for modifying the properties of avermectins. The natural avermectins possess a disaccharide moiety of oleandrose attached at the C-13 position, which is crucial for their activity. mdpi.com Further glycosylation of the avermectin structure can significantly impact its physicochemical properties, particularly water solubility, and biological activity.

Enzymatic glycosylation has emerged as a highly effective method for generating novel avermectin glycosides. This technique utilizes glycosyltransferases (GTs), which are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor, typically a uridine (B1682114) diphosphate (B83284) (UDP)-sugar, to an acceptor molecule like avermectin.

One notable example is the use of a UDP-glycosyltransferase from Bacillus licheniformis to catalyze the glycosylation of avermectin B1a. researchgate.netresearchgate.net This enzyme has been shown to transfer various sugars to the 4"-position of the oleandrose disaccharide, resulting in the formation of several novel avermectin B1a glycosides. researchgate.netresearchgate.net These include:

Avermectin B1a 4″-β-D-glucoside

Avermectin B1a 4″-β-D-galactoside

Avermectin B1a 4″-β-L-fucoside

Avermectin B1a 4″-β-2-deoxy-D-glucoside

These glycosylated derivatives have demonstrated significantly improved water solubility and, in some cases, enhanced anti-nematodal activity compared to the parent compound, avermectin B1a. researchgate.netnih.gov For instance, avermectin B1a 4″-β-D-glucoside exhibited approximately 32 times greater activity against the pine wood nematode Bursaphelenchus xylophilus than avermectin B1a. researchgate.net

The efficiency of enzymatic glycosylation can be further enhanced through directed evolution of the glycosyltransferase. By creating and screening a library of mutant enzymes, researchers have identified variants with significantly improved catalytic activity towards avermectin. nih.gov For example, a triple mutant of the Bacillus licheniformis glycosyltransferase showed a 2.8-fold higher activity than the wild-type enzyme, making the large-scale production of avermectin glycosides more feasible. nih.gov

The table below details the enzymatic glycosylation of Avermectin B1a and the resulting enhancement in activity:

Table 2: Enzymatic Glycosylation of Avermectin B1a and Enhanced Anti-nematodal Activity

| Glycoside | Sugar Donor | IC₅₀ (μM) vs. B. xylophilus | Fold Increase in Activity vs. Avermectin B1a | Reference |

|---|---|---|---|---|

| Avermectin B1a (parent) | - | 7.30 | - | researchgate.net |

| Avermectin B1a 4″-β-D-glucoside | UDP-glucose | 0.23 | ~32x | researchgate.net |

| Avermectin B1a 4″-β-D-galactoside | UDP-galactose | 1.07 | ~7x | researchgate.net |

| Avermectin B1a 4″-β-L-fucoside | UDP-fucose | 0.89 | ~8x | researchgate.net |

| Avermectin B1a 4″-β-2-deoxy-D-glucoside | UDP-2-deoxy-glucose | 0.69 | ~11x | researchgate.net |

Prodrug Strategies for Modified Pharmacokinetics (excluding clinical trials)

The development of prodrugs is a well-established strategy to overcome undesirable pharmacokinetic properties of a parent drug, such as poor water solubility, which can limit its absorption and bioavailability. mdpi.comnih.gov A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. mdpi.comslideshare.net For avermectins, which are generally lipophilic and have low aqueous solubility, prodrug strategies primarily focus on attaching a polar moiety to the molecule to enhance water solubility. drugbank.com

Several types of prodrugs are relevant to the modification of avermectin pharmacokinetics:

Phosphate (B84403) Prodrugs: This approach involves the attachment of a phosphate group to a hydroxyl function on the drug molecule. magtech.com.cn Phosphate esters are generally more water-soluble than the parent drug and can be cleaved by phosphatases present in the body to release the active compound. mdpi.comnih.gov This strategy has been successfully applied to other anthelmintics to improve their solubility and pharmacokinetic profiles. researchgate.netacs.orgscribd.com

Amino Acid Ester Prodrugs: Esterification of a hydroxyl group on the drug with an amino acid creates an amino acid ester prodrug. scirp.orgnih.gov These prodrugs often exhibit increased water solubility and can be designed to be substrates for amino acid transporters in the intestine, potentially enhancing their absorption. mdpi.comresearchgate.net L-valine esters, for example, have been shown to improve the bioavailability of various drugs. mdpi.com

Carbonate and Carbamate (B1207046) Prodrugs: Carbonate and carbamate linkages can also be used to attach a solubilizing group to a drug. ebrary.net These prodrugs are typically more stable than esters and are cleaved by esterases to release the parent drug. ebrary.net Carbamate prodrugs have been used to increase the water solubility of various compounds. nih.gov

The following table outlines various prodrug strategies that could be applied to modify the pharmacokinetics of avermectin analogues:

Table 3: Prodrug Strategies for Modifying Avermectin Pharmacokinetics

| Prodrug Type | Linkage | Solubilizing Moiety | Cleavage Mechanism | Potential Advantage for Avermectins | Reference(s) |

|---|---|---|---|---|---|

| Phosphate Prodrug | Phosphate Ester | Phosphate group | Phosphatases | Increased water solubility | mdpi.comresearchgate.netnih.govnih.govmagtech.com.cnacs.orgscribd.com |

| Amino Acid Ester Prodrug | Ester | Amino acid (e.g., L-valine) | Esterases | Increased water solubility, potential for active transport | scirp.orgmdpi.comresearchgate.netnih.gov |

| Carbonate Prodrug | Carbonate | Polar group (e.g., polyethylene (B3416737) glycol) | Esterases | Increased water solubility | nih.govebrary.net |

| Carbamate Prodrug | Carbamate | Polar amine | Esterases | Increased water solubility | nih.govebrary.net |

Molecular Mechanisms of Action and Target Interactions of Avermectins

Ligand-Gated Chloride Channel Modulation

Avermectins, as a class, exert their primary effects by modulating ligand-gated chloride channels, which are critical for inhibitory neurotransmission. toku-e.comnih.gov These channels, found in both invertebrate and vertebrate species, are the main targets responsible for the biological effects of these macrocyclic lactones. physiology.org The modulation can lead to an increased flow of chloride ions across the cell membrane, causing hyperpolarization and disruption of nerve signaling.

In vertebrates, avermectins interact with gamma-aminobutyric acid (GABA) gated chloride channels (GABA-A receptors). toku-e.comregulations.gov The parent compound, Avermectin (B7782182) B1a, demonstrates a complex, dual interaction with these receptors. nih.gov Studies on rat brain membranes have shown that Avermectin B1a can potentiate the binding of ligands to GABA and benzodiazepine (B76468) receptors. nih.gov It is suggested that Avermectin B1a acts as a partial agonist, binding to the GABA recognition site to open the GABA-A receptor's chloride channel. nih.gov

Research on cultured rat cerebellar granule neurons has identified two distinct binding sites for Avermectin B1a on the GABA-gated chloride channel, which explains its seemingly contradictory effects. nih.govfederalregister.gov Binding to a high-affinity site results in channel activation, while subsequent binding to a low-affinity site leads to inhibition of the channel. nih.gov This dual effect is concentration-dependent; low nanomolar concentrations stimulate chloride influx, whereas micromolar concentrations are inhibitory. nih.gov The Avermectin B1a-induced chloride influx can be blocked by the convulsant drug bicuculline. nih.gov As an epimer of Avermectin B1a, epi-Avermectin B1a is expected to interact with these same GABA-A receptors, though its altered stereochemistry results in a significantly diminished biological effect. toku-e.com

Table 1: Binding Affinity of Avermectin B1a to GABA-Gated Chloride Channels

| Binding Site | K(D) Value (nM) | Effect |

|---|---|---|

| High-Affinity Site | 5 | Channel Activation |

| Low-Affinity Site | 815 | Channel Inhibition |

Data sourced from studies on rat cerebellar granule neurons. nih.gov

In invertebrates, the primary target for avermectins is a unique class of ligand-gated ion channels known as glutamate-gated chloride channels (GluCls). physiology.orgmcgill.ca These channels are absent in vertebrates, making them a specific target for antiparasitic drugs like ivermectin (22,23-dihydroavermectin B1a). nih.govfrontiersin.org Avermectins are potent activators of GluCls. physiology.org

The binding of an avermectin to a GluCl causes the channel to open, often irreversibly. frontiersin.org This leads to a continuous influx of chloride ions into the muscle and nerve cells of the invertebrate. nih.govresearchgate.net The resulting hyperpolarization of the cell membrane prevents the transmission of nerve signals, leading to flaccid paralysis and eventual death of the parasite. nih.gov Ivermectin, a close derivative of Avermectin B1a, has been shown to directly activate GluCls at nanomolar concentrations. frontiersin.org While specific studies on this compound's interaction with GluCls are limited, its significantly reduced nematicidal activity suggests a much weaker binding and activation capability at this site compared to the parent compound. toku-e.com

Gamma-Aminobutyric Acid (GABA) Chloride Channel Interactions

Allosteric Modulation of Ion Channels

Avermectins function as positive allosteric modulators of several pentameric ligand-gated ion channels. nih.gov This means they bind to a site on the receptor that is distinct from the binding site of the endogenous neurotransmitter (the orthosteric site). nih.govucl.ac.uk This allosteric binding enhances the effect of the primary agonist. nih.gov At low concentrations, ivermectin potentiates the currents induced by the natural agonist, while at higher concentrations, it can directly activate the channel in the absence of the agonist. frontiersin.orgnih.gov

This allosteric modulation is not limited to GluCls and GABA-A receptors. At higher concentrations, ivermectin can also modulate vertebrate Cys-loop receptors, including glycine (B1666218) receptors and certain nicotinic acetylcholine (B1216132) receptors. frontiersin.orgacs.org The binding of ivermectin to an allosteric site is thought to induce a global conformational change in the receptor, which propagates from the transmembrane domain to the neurotransmitter binding site, thereby increasing the channel's sensitivity to the agonist. frontiersin.org The epimerization in this compound likely compromises the efficiency of this allosteric modulation, contributing to its reduced biological activity.

Intermolecular Interactions and Binding Site Characterization

The binding sites for avermectins have been characterized through a combination of biochemical assays, mutagenesis studies, and structural biology. For GABA-A receptors, Avermectin B1a exhibits biphasic effects, which corresponds to its interaction with two different sites: a high-affinity (nanomolar) activating site and a low-affinity (micromolar) inhibitory site. nih.gov

The binding site for ivermectin on the C. elegans GluCl has been revealed in detail by X-ray crystallography. frontiersin.org Ivermectin binds within the transmembrane domain, at a cleft between adjacent subunits. frontiersin.orgnih.gov This binding pocket is located toward the extracellular side of the membrane. researchgate.net The interaction is stabilized by hydrogen bonds and Van der Waals forces between the drug and amino acid residues in the M3 helix of one subunit and the M1 helix of the adjacent subunit. frontiersin.orgresearchgate.net The epimerization at the C2 position in this compound alters the three-dimensional shape of the molecule, which would be expected to reduce the affinity and proper fit within this precisely structured binding pocket, thus explaining its much weaker activity. toku-e.com

Molecular Pathways Affected by Avermectin Binding

The primary molecular pathway affected by avermectin binding is the disruption of normal neurotransmission in both invertebrates and vertebrates. regulations.gov The sequence of events is initiated by the binding of the avermectin to ligand-gated chloride channels.

Channel Activation: Avermectin binding, particularly to invertebrate GluCls and vertebrate GABA-A receptors, locks the channels in an open state. frontiersin.org

Chloride Influx: The open channels allow a massive and uncontrolled influx of chloride ions (Cl-) down their electrochemical gradient into the neuron or muscle cell. researchgate.net

Membrane Hyperpolarization: The influx of negatively charged chloride ions causes the cell's membrane potential to become more negative, a state known as hyperpolarization.

Inhibition of Signal Propagation: A hyperpolarized cell is much less excitable and cannot fire action potentials in response to normal stimuli. This effectively blocks neurotransmission and prevents muscle contraction.

Paralysis and Death: In invertebrates, this widespread inhibition of the nervous system leads to flaccid paralysis and ultimately, the death of the organism. nih.gov

Structure Activity Relationship Sar Studies of Epi Avermectin B1a and Analogues

Impact of Epimerization at Specific Positions on Biological Activity

Epimerization, the change in stereochemistry at a single chiral center, can have a profound effect on the biological activity of avermectin (B7782182) compounds. The position of this epimerization is a critical determinant of the resulting change in potency.

Epimerization at the C-2 position of Avermectin B1a results in the formation of epi-Avermectin B1a. This specific stereochemical change leads to a drastic reduction in biological activity. Studies have shown that this compound is significantly less potent as a nematicide, exhibiting an approximately 100-fold loss of activity compared to the parent Avermectin B1a. bioaustralis.comtoku-e.com This C-2 epimer is known to be a base-catalyzed intermediate in the degradation of Avermectin B1a and can form under alkaline conditions. bioaustralis.comtandfonline.com The related compound, epi-Ivermectin B1a (the 22,23-dihydro derivative), also shows substantially reduced activity against the mite Tetranychus urticae, with a 90% lethal concentration (LC90) of 4.0 ppm compared to 0.038 ppm for ivermectin. caymanchem.com

In stark contrast, epimerization at other positions can have different outcomes. For instance, chemical conversion of Avermectin B1 to its 13-epi analog results in a compound that retains the full anthelmintic potency of the natural product but with a significantly improved safety profile. nih.gov This highlights that while the stereochemistry at C-2 is crucial for high potency, the configuration at C-13 is more tolerant to change and can even be modified to enhance therapeutic properties.

Modifications involving the oleandrose (B1235672) sugar moiety also demonstrate the position-dependent impact of epimerization. The synthesis of 4''-epi-amino-4''-deoxyavermectins represents another strategy to create novel analogues. acs.org Furthermore, studies on molecular hybrids of ivermectin for antiplasmodial activity have shown that isolated regioisomers and epimers can exhibit very similar activity against Plasmodium parasites, suggesting that for certain biological targets, some stereochemical variations are well-tolerated. researchgate.net

Table 1: Impact of Epimerization on Biological Activity

| Compound | Position of Epimerization | Change in Biological Activity | Reference |

|---|---|---|---|

| This compound | C-2 | ~100-fold decrease in nematicidal activity | bioaustralis.comtoku-e.com |

| epi-Ivermectin B1a | C-2 | >100-fold decrease in acaricidal activity (LC90: 4.0 vs 0.038 ppm) | caymanchem.com |

| 13-epi-Avermectin B1 | C-13 | Retains full potency, increased safety | nih.gov |

| Ivermectin Hybrid Epimers | Various | Similar antiplasmodial activity to parent hybrid | researchgate.net |

Influence of Side-Chain Modifications on Molecular Target Engagement

Modifications to the side chains of the avermectin macrocycle are a key strategy for developing analogues with improved properties. The nature and position of these modifications significantly influence how the molecule engages with its biological targets.

The disaccharide moiety at the C-13 position plays a crucial role in the insecticidal activity of many avermectin analogues. rsc.org Structure-activity relationship studies have demonstrated that derivatives retaining the disaccharide are generally more potent than their corresponding monosaccharide or aglycone counterparts. rsc.org For example, in a series of oxime ester analogues, the disaccharide derivative showed significantly higher mortality against C. elegans than the monosaccharide and aglycone versions. rsc.org However, the bisoleandrosyl group itself is considered lipophilic and not essential for the core biological activity, making it a frequent target for chemical modification to alter properties like solubility and stability. mdpi.com

The C-4" hydroxyl group on the terminal oleandrose sugar is one of the most studied sites for derivatization. researchgate.net Modifications at this position, such as the introduction of triazole derivatives containing an amide unit, have yielded compounds with insecticidal activities superior to the parent Avermectin B1a against pests like Tetranychus cinnabarinus. sioc-journal.cn Emamectin (B195283), a commercial insecticide, is a 4"-deoxy-4"-epi-methylamino derivative of Avermectin B1, demonstrating the success of modifying this position. wikipedia.org

The C-5 hydroxyl group is also considered critical for the biological properties of avermectins. researchgate.net This position is involved in key interactions within the binding site of target receptors, such as glutamate-gated chloride channels (GluCls). uq.edu.au Modifications at C-5, for instance, through the synthesis of 5-acyloxyimino-5-deoxyavermectin B1 derivatives, have been explored to create novel insecticides. nih.gov

The C-25 side chain, which differs between the 'a' (sec-butyl) and 'b' (isopropyl) components of avermectins, also influences activity. mdpi.comresearchgate.net The development of doramectin, which features a cyclohexyl group at C-25, is an example of a successful modification at this position. researchgate.net

Table 2: Effect of Side-Chain Modifications on Insecticidal Activity

| Modification Site | Modification Type | Impact on Activity | Reference |

|---|---|---|---|

| Saccharide Moiety | Removal of terminal sugar (monosaccharide) | Reduced insecticidal activity | rsc.org |

| Saccharide Moiety | Removal of both sugars (aglycone) | Further reduced insecticidal activity | rsc.org |

| C-4" Position | Addition of triazole-amide moiety | Increased activity against T. cinnabarinus | sioc-journal.cn |

| C-5 Position | Oxidation and esterification | Created novel insecticidal derivatives | nih.gov |

Stereochemical Influences on Molecular Recognition and Ligand Binding

The precise three-dimensional arrangement of atoms, or stereochemistry, is fundamental to the interaction between avermectins and their molecular targets. The conformation of both the ligand and the binding site dictates the affinity and efficacy of the interaction.

The binding of avermectins to their primary targets in invertebrates, the glutamate-gated chloride channels (GluCls), is a highly stereo-specific process. X-ray crystallography of ivermectin bound to the C. elegans α-GluClR reveals that the molecule fits into a transmembrane cleft at the interface between subunits. uq.edu.aunih.gov The binding is stabilized by a network of interactions, and the specific conformation of the macrocycle and its substituents is essential. For example, the C5-hydroxyl of ivermectin is positioned to potentially form a hydrogen bond with a residue in the M2 transmembrane helix of the receptor, an interaction crucial for potent channel activation. uq.edu.au

The stereochemistry of the binding pocket itself is also a key determinant of sensitivity. A glycine (B1666218) residue in the M3 helix of the receptor (M3-Gly) is crucial for high sensitivity to ivermectin. The small size of the glycine side chain is thought to create a space that allows ivermectin to access its binding site efficiently. Larger side chains at this position would likely create a physical barrier, hindering the binding process. uq.edu.au

Computational docking studies further underscore the importance of stereochemistry in molecular recognition. In silico analyses of ivermectin homologs (B1a and B1b) binding to various protein targets, such as those in SARS-CoV-2, show that the specific three-dimensional conformation and stereochemical quality of the ligand are critical for predicting binding efficiency and energy. nih.govnih.gov The subtle difference between the sec-butyl group of B1a and the isopropyl group of B1b can lead to differential binding affinities for various targets. nih.gov These studies highlight how specific stereochemical features govern the non-covalent interactions (like hydrogen bonds and hydrophobic interactions) that stabilize the ligand-receptor complex. nih.govresearchgate.net

Comparative SAR Analysis between this compound and Parent Avermectins

A direct comparison between the structure-activity relationships of this compound and its parent compound, Avermectin B1a, reveals the critical importance of the stereochemistry at the C-2 position.

The most significant finding is the dramatic loss of biological activity upon C-2 epimerization. As established, this compound demonstrates a nematicidal potency that is approximately 100 times lower than that of Avermectin B1a. bioaustralis.comtoku-e.com This indicates that the natural stereoconfiguration at the C-2 position is essential for optimal interaction with the primary molecular target in nematodes, the glutamate-gated chloride channels. The change in the spatial orientation of the substituent at C-2 likely disrupts the precise fit of the molecule within the binding pocket of the receptor, weakening the interaction and reducing its ability to activate the channel.

This contrasts sharply with epimerization at other sites. The 13-epi analogues of avermectins retain the full potency of their parent compounds, showing that the stereochemistry at C-13 is not as critical for anthelmintic activity. nih.gov This differential effect underscores that the SAR of avermectins is highly dependent on the specific location of the stereochemical change.

While C-2 epimerization is detrimental to activity against invertebrate parasites, the impact of stereochemical changes can be target-dependent. For instance, in the development of ivermectin-based hybrids against Plasmodium parasites, certain epimers were found to have antiplasmodial activity comparable to the parent hybrid. researchgate.net This suggests that the binding site of the target in Plasmodium may have different stereochemical requirements than the GluCl receptors in nematodes.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Avermectin B1a |

| This compound |

| Avermectin B1 |

| Avermectin B2 |

| Ivermectin |

| epi-Ivermectin B1a |

| 13-epi-Avermectin B1 |

| 4''-epi-Amino-4''-deoxyavermectin |

| C. elegans |

| Tetranychus urticae |

| Tetranychus cinnabarinus |

| Emamectin |

| 5-acyloxyimino-5-deoxyavermectin B1 |

| Doramectin |

| Avermectin B1b |

Mechanisms of Resistance at the Molecular and Cellular Level

Role of Efflux Transporters: P-glycoprotein (Pgp) Overexpression

One of the most prominent mechanisms of resistance is the increased expression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (Pgp). nih.govmcgill.ca These proteins function as cellular efflux pumps, actively transporting a wide range of xenobiotics, including avermectins, out of cells, thereby reducing the intracellular concentration of the compound below its effective threshold. royalsocietypublishing.orgresearchgate.net

Overexpression of Pgp has been identified as a key factor in avermectin (B7782182) resistance across a diverse range of organisms. nih.govuky.edu In insects, Pgp is often highly expressed in barrier tissues such as the epidermis and the digestive epithelium. royalsocietypublishing.org For instance, in avermectin-resistant Drosophila melanogaster larvae, P-gp is significantly upregulated in the body wall. royalsocietypublishing.org This overexpression leads to a more efficient efflux of the compound, preventing it from reaching its target sites within the nervous system. royalsocietypublishing.org Similarly, in parasitic nematodes and the salmon louse (Lepeophtheirus salmonis), increased transcription levels of Pgp genes are correlated with resistance to macrocyclic lactones. nih.govnih.gov The ability of avermectins to act as substrates for Pgp has been well-documented, and the modulation of this transporter is a critical adaptation for survival in the presence of the compound. uky.edumdpi.com

Table 1: P-glycoprotein (Pgp) in Avermectin Resistance

| Organism | Tissue of Pgp Overexpression | Consequence | Reference |

|---|---|---|---|

| Drosophila melanogaster (larvae) | Epidermis, Gut | Reduced compound penetration and accumulation | royalsocietypublishing.org |

| Lepeophtheirus salmonis (Sea Louse) | General | Increased efflux of emamectin (B195283) benzoate (B1203000) | nih.gov |

| Plutella xylostella (Diamondback Moth) | General | Implicated in abamectin (B1664291) resistance | uky.edu |

Modifications and Mutations in Target Receptor Genes

Avermectins primarily exert their effect by binding to and activating glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA)-gated chloride channels in the nerve and muscle cells of invertebrates. royalsocietypublishing.orgmdpi.comresearchgate.net This action leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the organism. mdpi.comresearchgate.net

A crucial mechanism of resistance involves genetic mutations within the genes that encode these receptor channels. mdpi.comuq.edu.au These mutations can alter the structure of the receptor, reducing its binding affinity for avermectins and thus rendering the compound less effective. mdpi.comresearchgate.net Numerous studies have identified specific point mutations in GluCl genes that confer high levels of resistance. For example:

In the diamondback moth, Plutella xylostella, mutations such as A309V and G315E in the PxGluCl gene have been shown to significantly reduce sensitivity to abamectin. researchgate.netnih.gov The G315E mutation, for instance, is thought to interfere with abamectin binding through steric hindrance. researchgate.net A novel V263I mutation has also been identified that confers high resistance. nih.gov

In the two-spotted spider mite, Tetranychus urticae, a G326E mutation in the TuGluCl3 gene and a G323D mutation in TuGluCl1 are associated with abamectin resistance. mdpi.comresearchgate.net

In the fall armyworm, Spodoptera frugiperda, mutations like A309V and G314D in the GluCl gene are known to cause resistance. mdpi.com Molecular docking studies suggest these mutations can disrupt the formation of hydrogen bonds between the receptor and the abamectin molecule. mdpi.com

These modifications in the target site represent a classic form of insecticide resistance, directly negating the compound's mode of action. researchgate.net

Table 2: Target Site Mutations Conferring Avermectin Resistance

| Organism | Gene | Mutation | Effect on Sensitivity | Reference |

|---|---|---|---|---|

| Plutella xylostella | PxGluCl | V263I | 106.3-fold resistance to abamectin | nih.gov |

| Plutella xylostella | PxGluCl | A309V | 4.8-fold reduced sensitivity to abamectin | researchgate.net |

| Plutella xylostella | PxGluCl | G315E | 493-fold reduced sensitivity to abamectin | researchgate.net |

| Spodoptera frugiperda | GluCl | G314D, G326E | Noticeable effect on binding affinity | mdpi.com |

| Tetranychus urticae | TuGluCl3 | G326E | Significant resistance to avermectin | mdpi.com |

Molecular Mechanisms of Reduced Compound Penetration

For a compound to be effective, it must first penetrate the organism's outer protective layer, the cuticle. royalsocietypublishing.org Resistance can be achieved by altering the composition and thickness of this barrier to reduce the rate of absorption.

Research in Drosophila melanogaster has provided a clear molecular model for this mechanism. royalsocietypublishing.org Avermectin-resistant larvae were found to have a significantly thickened chitin (B13524) layer in their cuticle compared to susceptible larvae. royalsocietypublishing.org This physical alteration serves as a more robust barrier, slowing the penetration of the compound. The study further revealed that the thickening is a result of the overexpression of chitin synthase genes, DmeCHS1 and DmeCHS2. royalsocietypublishing.org This upregulation was linked to the activation of the epidermal growth factor receptor (EGFR) signaling pathway, which is, interestingly, directly activated by avermectin itself. royalsocietypublishing.org This suggests a complex feedback loop where exposure to the compound triggers a defensive structural adaptation. Reduced penetration is therefore a critical first line of defense, complementing the efflux mechanisms mediated by P-glycoproteins which are also upregulated by the same pathway. royalsocietypublishing.org

Biochemical Adaptations in Resistant Organisms

Organisms can evolve enhanced metabolic capabilities to detoxify xenobiotics before they can reach their target sites. This form of resistance involves the upregulation of detoxification enzymes that chemically modify the compound into less toxic, more water-soluble metabolites that can be easily excreted. royalsocietypublishing.orgmdpi.com

The primary enzyme families implicated in avermectin metabolism are cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). royalsocietypublishing.orgresearchgate.net

Cytochrome P450s: These enzymes are involved in oxidative metabolism. royalsocietypublishing.org Studies in various insects, including the whitefly Bemisia tabaci, have shown that increased P450 activity is correlated with abamectin resistance. researchgate.net The use of P450 inhibitors, such as piperonyl butoxide (PBO), can often reverse this resistance, confirming the role of these enzymes. researchgate.net Specific P450 enzymes can catalyze the conversion of avermectin into hydroxylated and other oxidized forms, which are generally less active. nih.gov

Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to xenobiotics, increasing their solubility and facilitating their removal. In some abamectin-resistant strains of B. tabaci, enhanced GST activity has been identified as a contributing factor to resistance. researchgate.net

These biochemical adaptations represent a versatile defense strategy, as the broad substrate specificity of many detoxification enzymes can confer cross-resistance to multiple classes of chemical compounds. researchgate.net

Table 3: Compounds Mentioned in the Article

| Compound Name | |

|---|---|

| epi-Avermectin B1a | |

| Avermectin B1a | |

| Avermectin B1b | |

| Abamectin | |

| Ivermectin | |

| Emamectin | |

| Emamectin benzoate | |

| Moxidectin | |

| Doramectin | |

| Eprinomectin | |

| Selamectin | |

| Milbemectin | |

| Spinosad | |

| Cisplatin | |

| Taxol | |

| Vincristine | |

| Cyclosporin A | |

| Rhodamine 123 | |

| Calcein acetoxymethyl ester | |

| Piperonyl butoxide (PBO) | |

| Diethyl maleate (B1232345) (DEM) | |

| Glutathione | |

| Rifampicin | |

| 8,9-Z avermectin B1a | |

| 8α-hydroxy-avermectin B1a | |

| 8α-oxo-avermectin B1a | |

| 24-hydroxymethyl abamectin | |

| 4"-oxo-avermectin B1a | |

| 4"-oxo-avermectin B1b | |

| 24-hydroxymethyl-H2B1a | |

| 3′-O-desmethyl-H2B1a | |

| 4''-deoxy-4''-epi-methylamino-avermectin B1a | |

| 4''-deoxy-4''-epi-methylamino-avermectin B1b |

Advanced Analytical Methodologies for Detection, Quantification, and Characterization of Epi Avermectin B1a

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of epi-Avermectin B1a. Method development and validation are critical to ensure the accuracy, precision, and robustness of the analytical results. Key aspects of HPLC method development include the selection of an appropriate stationary phase (column), mobile phase composition, and detector.

Validation of HPLC methods for avermectins is performed to confirm that the analytical procedure is suitable for its intended purpose. This includes evaluating parameters such as linearity, precision, accuracy, and robustness. For instance, a study developing an HPLC method for various avermectins, including related compounds, in bulk samples reported satisfactory results for these validation parameters, demonstrating the reliability of the methods. scielo.br

UV, Fluorescence, and Other Detector Applications

The choice of detector in HPLC is crucial for achieving the desired sensitivity and selectivity for this compound analysis.

UV Detection: Ultraviolet (UV) detection is a common technique used for the analysis of avermectins. scielo.br The chromophores within the avermectin (B7782182) structure allow for detection at specific wavelengths, typically around 245 nm to 254 nm. google.comresearchgate.netresearchgate.netresearchgate.net For example, an HPLC-Diode Array Detector (DAD) method was developed for the quantification of avermectins in bulk samples with detection at 250 nm. scielo.brscielo.br While UV detection is robust and widely available, its sensitivity can be limited for trace-level analysis, a challenge that was recognized in early analytical work on avermectins. epa.gov

Fluorescence Detection: To overcome the sensitivity limitations of UV detection, fluorescence detection is often employed. epa.gov Avermectins themselves are not naturally fluorescent, so a derivatization step is required to introduce a fluorophore. A common method involves dehydration of the avermectin molecule using reagents like trifluoroacetic anhydride (B1165640), which creates a fluorescent derivative. researchgate.netepa.gov This approach significantly enhances sensitivity and selectivity, allowing for the detection of avermectins at much lower concentrations. epa.gov For instance, a method involving derivatization with trifluoroacetic anhydride and 1-methylimidazole (B24206) followed by HPLC with fluorescence detection has been successfully used for the analysis of emamectin (B195283) benzoate (B1203000), a related compound, in tea. scispace.com The excitation and emission wavelengths for the fluorescent derivatives are typically set around 365 nm and 460-470 nm, respectively. scispace.com

The following table summarizes typical HPLC detector parameters used for avermectin analysis:

| Detector | Wavelength (nm) | Derivatization Required | Key Features |

| UV/DAD | 245 - 254 | No | Robust, widely available, suitable for higher concentrations. |

| Fluorescence | Excitation: ~365, Emission: ~460-470 | Yes | High sensitivity and selectivity, ideal for trace analysis. |

Separation and Quantification of Epimers and Degradation Products

The structural similarity between this compound and its parent compound, Avermectin B1a, as well as other related epimers and degradation products, presents a significant separation challenge. The development of effective HPLC methods is crucial for their individual quantification.

Epimer Separation: The primary difference between Avermectin B1a and its 2-epimer or the Δ2,3-EPM isomer lies in their stereochemistry, which can be exploited for chromatographic separation. tandfonline.comnih.gov Reversed-phase HPLC with C18 or C8 columns is commonly used. google.comresearchgate.netresearchgate.net The choice of mobile phase composition, often a mixture of acetonitrile (B52724), methanol (B129727), and water, is critical for achieving the necessary resolution. scielo.br For instance, a mobile phase of acetonitrile, methanol, and ultrapure water (53:35:12, v/v/v) has been used to separate Avermectin B1a and B1b forms. scielo.brscielo.br Gradient elution, where the mobile phase composition is changed during the analytical run, is often necessary to separate a wide range of related compounds, including epimers and degradation products, within a reasonable time. tandfonline.comresearchgate.net

Degradation Product Analysis: Avermectins are susceptible to degradation under various conditions such as acid, base, oxidation, heat, and light, leading to the formation of numerous degradation products. tandfonline.comresearchgate.netresearcher.life A comprehensive study identified seven major degradation products of Avermectin, including monosaccharide B1a, 8a-OH B1a, and 2-epimer B1a. tandfonline.com Stability-indicating HPLC methods are specifically developed to separate the intact drug from its degradation products, allowing for accurate quantification of the active ingredient and monitoring of its stability. researcher.life For example, a reversed-phase HPLC method using an ACE UltraCore 2.5 Super C18 column with a gradient elution was able to separate Avermectin from its various degradation products and process-related impurities. tandfonline.com

The table below provides examples of HPLC conditions used for the separation of avermectin-related compounds:

| Column | Mobile Phase | Elution | Application |

| Phenomenex® C18 (150 × 4.60 mm, 5 μm) | Acetonitrile: Methanol: Ultrapure water (53:35:12, v/v/v) | Isocratic | Separation of Avermectin B1a and B1b. scielo.brscielo.br |

| ACE UltraCore 2.5 Super C18 (150 mm × 4.6 mm; 2.5 µm) | Gradient of 5 mM NH4OAc (pH 9.5) and ACN/MeOH/DCM (52/40.5/7.5, v/v/v) | Gradient | Separation of Avermectin and its degradation products. tandfonline.com |

| HALO C18 (100 × 4.6 mm, 2.7 µm) | Gradient of water and ethanol (B145695)/isopropanol (98/2, v/v) | Gradient | Separation of Eprinomectin and its degradation products. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of this compound, offering superior sensitivity and selectivity compared to conventional HPLC detectors.

Quantitative and Qualitative Analysis

LC-MS/MS is a powerful technique for both the quantification and confirmation of this compound in various samples. fda.gov The method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Quantitative Analysis: For quantification, the mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode. fda.goveurl-pesticides.eu In this mode, a specific precursor ion of the analyte is selected and fragmented, and one or more specific product ions are monitored. This highly selective process minimizes interferences from the sample matrix, allowing for accurate quantification at very low levels. gimitec.com For example, LC-MS/MS methods have been validated for the quantitative analysis of various avermectins in complex matrices like meat, milk, and soil, achieving low limits of quantification (LOQ). gimitec.comepa.gov The LOQ for avermectins in soil has been reported to be as low as 0.5 µg/kg. epa.gov